molecular formula C18H13ClFN3O2 B2553881 4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 941917-74-4

4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No. B2553881
CAS RN: 941917-74-4
M. Wt: 357.77
InChI Key: PKRXUANONKHENC-UHFFFAOYSA-N
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Description

The compound "4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one" is a novel molecule that appears to be related to a class of compounds that have been synthesized and studied for various biological activities. The presence of the 1,2,4-oxadiazole ring and the fluorophenyl group suggests potential pharmacological properties, as these features are often seen in compounds with anticancer and antibacterial activities.

Synthesis Analysis

The synthesis of related compounds involves a linear strategy, as seen in the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, which were screened for anticancer activity . Another related synthesis involves a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes to form novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic methods, including IR, 1H NMR, and mass spectrometry . The crystal structure of a related compound, "4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine," shows specific dihedral angles and hydrogen bonding, which contribute to its three-dimensional structure . These techniques and findings could provide insights into the molecular structure of the compound of interest.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cyclization and condensation reactions . The reactivity of the chloromethyl and oxadiazole groups is crucial in these syntheses, as they allow for further functionalization with various amines or other nucleophiles . These reactions could be relevant to the synthesis and further chemical manipulation of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by their spectroscopic data and biological activity predictions . For instance, the novel amine derivatives synthesized in one study were screened for in vitro anticancer activity, and some showed high cytotoxicity against certain cancer cell lines . Another study predicted the biological activity of synthesized compounds using the PASS prediction method . These analyses could be indicative of the properties of the compound , suggesting potential areas of application in pharmacology.

Scientific Research Applications

Anticancer Potential

Research has identified compounds structurally related to 4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one as potential anticancer agents. One study discovered a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, through caspase- and cell-based high-throughput screening assays. This compound showed good activity against several breast and colorectal cancer cell lines, inducing apoptosis and cell cycle arrest in T47D cells. The molecular target was identified as TIP47, an IGF II receptor binding protein, highlighting the potential of related compounds in anticancer therapy (Zhang et al., 2005).

Molecular Docking and Drug Design

Molecular docking studies have been utilized to explore the anticancer and antimicrobial potential of novel compounds with structural similarities. For example, new 1,3-oxazole clubbed pyridyl-pyrazolines were synthesized and evaluated for their anticancer activity against 60 cancer cell line panels by the National Cancer Institute (NCI, USA), showing significant potency. These studies underscore the utility of such compounds in drug design and development, providing a foundation for further exploration of related chemical entities (Katariya et al., 2021).

Electromaterials for Organic Electronics

The introduction of 1,2,4-oxadiazole and fluorophenyl groups into polymeric backbones has been shown to significantly enhance the properties of materials for organic electronics. For instance, copolymers containing electron-transporting aromatic triazole or oxadiazole segments exhibit improved thermal stability, solubility, and electrochromic properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. This research demonstrates the versatility of such compounds in the development of advanced materials with potential applications in flexible displays, lighting, and photovoltaic cells (Shih et al., 2015).

properties

IUPAC Name

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2/c19-13-3-1-2-11(8-13)17-21-18(25-22-17)12-9-16(24)23(10-12)15-6-4-14(20)5-7-15/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRXUANONKHENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one

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